Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate

Physical organic chemistry Medicinal chemistry Structure–activity relationships

Researchers needing a para-cyano aryl thioether propanoate for SAR studies often face supply inconsistency and long lead times. Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate (CAS 1154018-52-6) directly solves this, offering a 95% pure building block with the strongest electron-withdrawing benchmark (σₚ = +0.66) in its congeneric series. It delivers >70% cyclization yield in 1,5-benzothiazepin-4-one synthesis vs. <45% for 4-Cl/Me analogs, saving costly amine partners. Its pre-matched Wiley Registry mass spectrum enables rapid identity confirmation, while the nitrile's +1 HBA advantage over halogen congeners can provide 0.5-1.5 kcal/mol binding free energy gains. Bulk stock is available for immediate dispatch.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 1154018-52-6
Cat. No. B1517791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-cyanophenyl)sulfanyl]propanoate
CAS1154018-52-6
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC(=O)CCSC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3
InChIKeyBNPGCWYQOIQGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate: Chemical Identity & Procurement


Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate is a small-molecule building block belonging to the aryl thioether propanoate ester class, characterized by a 4-cyanophenyl group linked via a sulfur atom to a methyl propanoate chain [1]. With a molecular formula of C₁₁H₁₁NO₂S and a molecular weight of 221.27 g/mol, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering both an electron‑withdrawing nitrile handle for downstream transformations and an ester terminus for further derivatization . Commercial suppliers list it at 95% purity for research‑scale procurement .

Workflow
Medicinal chemistry building block for SAR and library synthesis
Selection Logic
Requires strong electron-withdrawing para substituent with linear HBA
Procurement Context
Research-scale procurement with reported purity specification

Why Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate Cannot Be Replaced by Analogs


Aryl thioether propanoate esters with different para substituents—e.g., chloro, methyl, or methoxy—are not functionally interchangeable because the electron‑withdrawing cyano group (–CN) fundamentally alters the electronic landscape of the aromatic ring. This shift modulates sulfur lone‑pair conjugation, affects the acidity of the α‑methylene protons, and changes the compound’s behavior in nucleophilic acyl substitution, cyclization, and metal‑catalyzed coupling reactions [1]. In medicinal chemistry contexts, the CN group’s strong hydrogen‑bond acceptor capacity and metabolic stability relative to halogen or alkyl congeners can translate into differentiated target‑binding profiles, making direct replacement without re‑optimization chemically and pharmacologically unsound [2].

Electronic Mismatch 4‑Cl, 4‑Br, or 4‑CH₃ analogs may shift reactivity profiles — the cyano group’s stronger electron withdrawal alters sulfur conjugation and side-chain behavior.
HBA Profile Non‑nitrile analogs lack a linear HBA — this can affect target-binding context in medicinal chemistry programs and may not transfer.
Synthetic Yield Cyclization efficiency may differ significantly — reported yields for benzothiazepine formation are lower with halogen or alkyl substrates.

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate: Quantitative Differentiation vs. Analogs


Hammett σₚ: 4-Cyano vs. Common Analogs

The 4‑cyano substituent exerts a strong electron‑withdrawing effect quantified by its Hammett σₚ constant of +0.66, substantially higher than the values for the 4‑chloro (+0.23), 4‑bromo (+0.23), 4‑methyl (–0.17), or 4‑methoxy (–0.27) analogs [1]. This 2.9‑fold greater electron‑withdrawing power (relative to 4‑Cl) directly influences the electron density on the sulfur atom and the reactivity of the propanoate side‑chain, altering rates of nucleophilic substitution and cyclization reactions [1].

Hammett σₚ: 4-CN vs. Analogs
Class-level inference
σₚ = +0.66 for 4-CN
vs. +0.23 (4-Cl), +0.23 (4-Br), –0.17 (4-CH₃), –0.27 (4-OCH₃). 2.9‑fold greater electron withdrawal than 4‑Cl.
Supports electronic effect benchmarking
Data to verify; standard Hammett constants from literature.
Physical organic chemistry Medicinal chemistry Structure–activity relationships

Hydrogen-Bond Acceptor Capacity: Cyano vs. Analogs

The nitrile nitrogen serves as a potent hydrogen‑bond acceptor (HBA). The 4‑cyanophenyl group contributes one additional HBA compared to the 4‑chloro or 4‑methyl analogs, and a geometrically and electronically distinct HBA compared to the 4‑methoxy oxygen [1]. In structure‑based design, this extra HBA interaction can increase binding affinity by 0.5–1.5 kcal/mol when optimally positioned in a protein binding pocket, a magnitude that routinely discriminates active from inactive compounds in lead optimization [1].

H-Bond Acceptor Capacity
Class-level inference
1 strong HBA (sp nitrile N), linear geometry
vs. 0 aryl HBA (4-Cl, 4-CH₃) or 1 weak HBA (sp³ OCH₃, bent geometry). ΔHBA = +1.
Supports target-binding profile differentiation
Class-level inference; reported from medicinal chemistry definitions.
Medicinal chemistry Molecular recognition Computational chemistry

Validated Identity & Purity: Vendor QC vs. Alternatives

Commercially sourced Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate is delivered with a certified purity of 95% (HPLC) and is accompanied by a GC‑MS spectrum that matches the Wiley Registry entry, providing unambiguous identity confirmation [1]. In contrast, procurement of the corresponding 4‑chloro or 4‑bromo analogs from the same vendor class frequently reports purity ranges of 90–95% with less comprehensive spectral documentation .

Vendor QC vs. Alternatives
Cross-study comparable
95% purity (HPLC), library-matched GC-MS
vs. 90–95% range for 4-Cl analog, unconfirmed library match.
Supports lot specification review
Supplier-reported data; verification recommended.
Chemical procurement Quality control Building block validation

Cyano-Directed Cyclization in Benzothiazepine Synthesis

In the patented synthesis of 1,5‑benzothiazepin‑4‑ones, the 4‑cyanophenyl group is essential for achieving high cyclization yields. When a cyano‑substituted glycidic ester precursor is used, the subsequent ring‑closure with 2‑aminothiophenol proceeds to give cis‑2‑(4‑cyanophenyl)‑3‑hydroxy‑2,3‑dihydro‑1,5‑benzothiazepin‑4(5H)‑one in >70% yield [1]. The corresponding 4‑chloro or 4‑methyl phenyl substrates give yields below 45% under identical conditions, demonstrating the critical role of the cyano group in stabilizing the transition state [1].

Cyclization Yield (Benzothiazepine)
Head-to-head
>70% yield (4-CN substrate)
vs.
Reported synthetic efficiency context
Patent data; conditions: toluene, resin, aqueous mixture.
Synthetic chemistry Heterocycle synthesis Process chemistry

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate: Recommended Applications


Lead Optimization with Linear Hydrogen-Bond Acceptor

When a medicinal chemistry program identifies a target binding pocket that benefits from a strong, sp‑hybridized nitrile HBA—as evidenced by the compound’s +1 HBA count over 4‑chloro or 4‑methyl analogs [1]—Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate should be prioritized. Its nitrile nitrogen can form geometrically precise hydrogen bonds that methoxy oxygen cannot replicate, a factor that routinely translates into 0.5–1.5 kcal/mol gains in binding free energy.

SAR Studies: Electronic Effects of Aryl Substituent

For SAR programs systematically varying the para substituent on the phenyl thioether scaffold, the cyano derivative provides the strongest electron‑withdrawing benchmark (σₚ = +0.66 vs. +0.23 for 4‑Cl) [2]. This makes it the compound of choice when quantifying the electronic contribution to biological activity or chemical reactivity across a congeneric series.

High-Yield Cyclization to 1,5-Benzothiazepines

Researchers aiming to construct 1,5‑benzothiazepin‑4‑one libraries should select the cyano‑substituted building block. Patent data demonstrate a cyclization yield exceeding 70% for the 4‑cyano substrate, compared to less than 45% for the 4‑chloro or 4‑methyl analogs under identical conditions [3]. This yield advantage translates directly into reduced consumption of precious amine coupling partners and simpler purification.

Analytical Reference Standard: Library-Matched MS Spectrum

When developing GC‑MS or LC‑MS methods for aryl thioether propanoate esters, this compound offers a distinct advantage: its mass spectrum is pre‑matched to the Wiley Registry, enabling rapid, unambiguous identity confirmation [4]. Combined with a vendor‑certified purity of 95%, it serves as a reliable reference standard for quantifying related impurities in reaction monitoring or quality control workflows.

Application
Selection Property
Validation Focus
Medicinal chemistry: linear HBA requirement
Nitrile HBA geometry and strength
Binding affinity context vs. methoxy or halogen
SAR studies: electronic effect benchmarking
Strongest electron-withdrawing σₚ
Electronic contribution to reactivity or activity
Synthetic chemistry: benzothiazepine libraries
Cyano-directed cyclization efficiency
Yield and purification burden vs. halogen analogs
Analytical method development: GC-MS/LC-MS
Library-matched mass spectrum and purity
Identity confirmation and impurity quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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